Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Phenyl 3-iodobicyclo[111]pentane-1-carboxylate is a chemical compound that features a unique bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of a bicyclo[1.1.1]pentane precursor. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine to form 1,3-diiodobicyclo[1.1.1]pentane, which can then be further functionalized . Another approach involves the use of 1-azido-3-iodobicyclo[1.1.1]pentane as a precursor, which can undergo various click reactions to form different derivatives .
Industrial Production Methods
Industrial production methods for phenyl 3-iodobicyclo[11 large-scale synthesis of bicyclo[1.1.1]pentane derivatives generally involves photochemical addition reactions and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Click Reactions: The compound can participate in Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions to form triazole derivatives.
Reduction Reactions: The iodine atom can be reduced to form different bicyclo[1.1.1]pentane derivatives.
Common Reagents and Conditions
Cu(I) Catalysts: Used in click reactions to form triazole derivatives.
Organometallic Reagents: Used for substitution reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
Triazole Derivatives: Formed through click reactions.
Substituted Bicyclo[1.1.1]pentane Derivatives: Formed through substitution and reduction reactions.
Scientific Research Applications
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane scaffold is used as a bioisostere to improve the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and unique structure of the compound make it useful in the design of molecular rods, rotors, and supramolecular linkers.
Chemical Biology: The compound can be used to study the effects of rigid scaffolds on biological systems.
Mechanism of Action
The mechanism of action of phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is primarily related to its ability to act as a bioisostere. By replacing phenyl rings, tert-butyl groups, or internal alkynes with the bicyclo[1.1.1]pentane scaffold, the compound can alter the physicochemical properties of molecules, leading to improved solubility, metabolic stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core.
Comparison with Similar Compounds
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: A useful intermediate for further functionalization.
1-Azido-3-iodobicyclo[1.1.1]pentane: A precursor for click reactions.
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Another derivative with similar reactivity.
The uniqueness of phenyl 3-iodobicyclo[11
Properties
Molecular Formula |
C12H11IO2 |
---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C12H11IO2/c13-12-6-11(7-12,8-12)10(14)15-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
DDZUKSOUYHULFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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